Cas no 37779-49-0 (Methyl 3-oxo-4-phenylbutanoate)
Methyl 3-oxo-4-phenylbutanoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-oxo-4-phenylbutanoate
- Methyl 3-Oxo-4-phenylbutyrate
- Methyl 3-Oxo-4-phenylbutyrate (mixture of isomers)
- 3-OXO-4-PHENYL-BUTYRIC ACID METHYL ESTER
- Benzenebutanoicacid, b-oxo-, methyl ester
- 3-Oxo-4-phenylbutyric Acid Methyl Ester
- 4-Phenylacetoacetic Acid Methyl Ester
- Methyl 4-Phenylacetoacetate
- Methyl 4-Phenylacetoacetate (mixture of isomers)
- 3-Oxo-4-phenylbutyric Acid Methyl Ester (mixture of isomers)
- 4-Phenylacetoacetic Acid Methyl Ester (mixture of isomers)
- Methyl 4-Phenyl-3-oxobutanoate
- Methyl 4-phenyl-3-oxobutyrate
- Q63392714
- UPCMLD00WJAB48
- methyl gamma-phenylacetoacetate
- Methyl3-Oxo-4-phenylbutanoate
- DTMSEOVTDVSPDO-UHFFFAOYSA-N
- 4836AB
- 4-Ph
-
- MDL: MFCD03424746
- Inchi: 1S/C11H12O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
- InChI Key: DTMSEOVTDVSPDO-UHFFFAOYSA-N
- SMILES: O=C(CC(=O)OC)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 192.07900
- Monoisotopic Mass: 192.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.4
Experimental Properties
- Density: 1.115
- Boiling Point: 136°C/0.6mmHg(lit.)
- Flash Point: 116 ºC
- Refractive Index: 1.5150 to 1.5190
- PSA: 43.37000
- LogP: 1.36130
Methyl 3-oxo-4-phenylbutanoate Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
Methyl 3-oxo-4-phenylbutanoate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Methyl 3-oxo-4-phenylbutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M835051-1g |
Methyl 3-Oxo-4-phenylbutyrate |
37779-49-0 | >96%,mixture of isomers | 1g |
197.10 | 2021-05-17 | |
| TRC | M327173-10mg |
Methyl 3-Oxo-4-phenylbutanoate |
37779-49-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M327173-50mg |
Methyl 3-Oxo-4-phenylbutanoate |
37779-49-0 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M327173-100mg |
Methyl 3-Oxo-4-phenylbutanoate |
37779-49-0 | 100mg |
$ 80.00 | 2022-06-04 | ||
| Fluorochem | 014759-1g |
3-Oxo-4-phenyl-butyric acid methyl ester |
37779-49-0 | 95% | 1g |
£33.00 | 2022-03-01 | |
| Fluorochem | 014759-5g |
3-Oxo-4-phenyl-butyric acid methyl ester |
37779-49-0 | 95% | 5g |
£118.00 | 2022-03-01 | |
| Fluorochem | 014759-10g |
3-Oxo-4-phenyl-butyric acid methyl ester |
37779-49-0 | 95% | 10g |
£222.00 | 2022-03-01 | |
| Fluorochem | 014759-25g |
3-Oxo-4-phenyl-butyric acid methyl ester |
37779-49-0 | 95% | 25g |
£443.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M2396-1G |
Methyl 3-Oxo-4-phenylbutyrate (mixture of isomers) |
37779-49-0 | >96.0%(GC) | 1g |
¥305.00 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2396-1g |
Methyl 3-oxo-4-phenylbutanoate |
37779-49-0 | 96.0%(GC),mixture of isomers | 1g |
¥490.0 | 2022-06-10 |
Methyl 3-oxo-4-phenylbutanoate Suppliers
Methyl 3-oxo-4-phenylbutanoate Related Literature
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Kevin M. Allan,Boram D. Hong,Brian M. Stoltz Org. Biomol. Chem. 2009 7 4960
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Ningxin Guo,Xiufen Liu,Hongyan Xu,Xi Zhou,Huaiqing Zhao Org. Biomol. Chem. 2019 17 6148
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Tej Narayan Poudel,Yong Rok Lee Chem. Sci. 2015 6 7028
Additional information on Methyl 3-oxo-4-phenylbutanoate
Methyl 3-oxo-4-phenylbutanoate (CAS No. 37779-49-0): A Comprehensive Overview
Methyl 3-oxo-4-phenylbutanoate (CAS No. 37779-49-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound, also known as methyl phenylacetoacetate, is characterized by its unique structural features, which include a phenyl group and a ketone functionality. These properties make it an important intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
The chemical structure of Methyl 3-oxo-4-phenylbutanoate can be represented as CH3OC(=O)CH2C(=O)C6H5. The presence of the phenyl group and the ketone moiety imparts specific reactivity and stability to the molecule, making it a valuable building block in synthetic chemistry. Recent studies have highlighted its potential applications in the development of new drugs and therapeutic agents.
In the context of medicinal chemistry, Methyl 3-oxo-4-phenylbutanoate has been explored for its role in the synthesis of β-lactam antibiotics. β-lactam antibiotics are a class of drugs that are widely used to treat bacterial infections due to their ability to inhibit bacterial cell wall synthesis. The ketone functionality in Methyl 3-oxo-4-phenylbutanoate can be readily converted into other functional groups, such as amides or esters, which are crucial for the formation of β-lactam rings. This versatility has led to its use in the development of novel β-lactam derivatives with improved pharmacological properties.
Beyond its applications in antibiotic synthesis, Methyl 3-oxo-4-phenylbutanoate has also shown promise in the field of cancer research. Studies have demonstrated that certain derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, a recent study published in the Journal of Medicinal Chemistry reported that a series of Methyl 3-oxo-4-phenylbutanoate-based compounds were effective in inhibiting the growth of breast cancer cells by inducing apoptosis and disrupting cell cycle progression.
The synthetic accessibility of Methyl 3-oxo-4-phenylbutanoate is another factor that contributes to its widespread use in research and development. It can be synthesized through various methods, including the Claisen condensation reaction between phenylacetic acid and dimethyl malonate, followed by decarboxylation. The ease with which this compound can be prepared makes it an attractive choice for chemists working on complex molecular architectures.
In addition to its synthetic utility, Methyl 3-oxo-4-phenylbutanoate has been investigated for its potential as a chiral building block. Chirality is a critical aspect in drug design, as many biologically active molecules are chiral and exhibit different pharmacological properties depending on their enantiomeric form. Researchers have developed efficient methods to synthesize enantiomerically pure forms of Methyl 3-oxo-4-phenylbutanoate, which can be used to prepare chiral intermediates for drug discovery.
The physical and chemical properties of Methyl 3-oxo-4-phenylbutanoate have been well-characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide detailed information about the molecular structure and purity of the compound, which is essential for ensuring its quality and suitability for specific applications.
In terms of safety and handling, it is important to note that while Methyl 3-oxo-4-phenylbutanoate is not classified as a hazardous material, standard laboratory practices should be followed when working with this compound. Proper personal protective equipment (PPE) should be worn, and the compound should be stored in a cool, dry place away from incompatible materials.
The environmental impact of Methyl 3-oxo-4-phenylbutanoate is another area of consideration. While there is limited data available on its environmental fate and effects, it is generally considered to have low toxicity and minimal environmental impact when used responsibly. However, it is always advisable to follow best practices for waste disposal and environmental stewardship.
In conclusion, Methyl 3-oxo-4-phenylbutanoate (CAS No. 37779-49-0) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it an invaluable tool for researchers working on new drug development, synthetic chemistry, and materials science. As ongoing research continues to uncover new uses for this compound, it is likely that its importance will only continue to grow in the coming years.
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